molecular formula C21H25N3O B10986430 6-(1H-Pyrrol-1-YL)-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-B]indol-2-YL)-1-hexanone

6-(1H-Pyrrol-1-YL)-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-B]indol-2-YL)-1-hexanone

Cat. No.: B10986430
M. Wt: 335.4 g/mol
InChI Key: INRIQHQGQZZPHG-UHFFFAOYSA-N
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Description

6-(1H-Pyrrol-1-YL)-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-B]indol-2-YL)-1-hexanone is a complex organic compound featuring a pyrrole ring and a tetrahydropyridoindole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1H-Pyrrol-1-YL)-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-B]indol-2-YL)-1-hexanone typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrrole and tetrahydropyridoindole intermediates, followed by their coupling through a series of condensation and cyclization reactions.

  • Preparation of Pyrrole Intermediate

      Starting Material: Pyrrole

      Reagents: Acyl chloride, base (e.g., triethylamine)

      Conditions: Room temperature, inert atmosphere

  • Preparation of Tetrahydropyridoindole Intermediate

      Starting Material: Indole derivative

      Reagents: Hydrogenation catalyst (e.g., palladium on carbon), hydrogen gas

      Conditions: Elevated pressure and temperature

  • Coupling Reaction

      Reagents: Hexanone derivative, coupling agent (e.g., EDCI), base (e.g., DIPEA)

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Oxidizing agents (e.g., KMnO₄, CrO₃)

      Conditions: Acidic or basic medium

      Products: Oxidized derivatives with functional group modifications

  • Reduction

      Reagents: Reducing agents (e.g., NaBH₄, LiAlH₄)

      Conditions: Solvent (e.g., ethanol, THF)

      Products: Reduced forms with altered hydrogenation states

  • Substitution

      Reagents: Halogenating agents (e.g., NBS, PBr₃)

      Conditions: Solvent (e.g., dichloromethane)

      Products: Substituted derivatives with halogen atoms

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Halogenating Agents: N-bromosuccinimide (NBS), phosphorus tribromide (PBr₃)

Scientific Research Applications

Chemistry

In chemistry, 6-(1H-Pyrrol-1-YL)-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-B]indol-2-YL)-1-hexanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Studies focus on its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential therapeutic effects.

Medicine

In medicinal chemistry, this compound is explored for its potential pharmacological properties. Researchers study its effects on various biological targets to develop new drugs for treating diseases such as cancer, neurological disorders, and infectious diseases.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in materials science, such as the creation of polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 6-(1H-Pyrrol-1-YL)-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-B]indol-2-YL)-1-hexanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Molecular Targets and Pathways

    Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways

    Receptors: Binding to receptors to modulate signal transduction pathways

    Ion Channels: Interaction with ion channels to alter cellular ion flux

Comparison with Similar Compounds

Similar Compounds

  • 6-(1H-Pyrrol-1-YL)-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-B]indol-2-YL)-1-pentanone
  • 6-(1H-Pyrrol-1-YL)-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-B]indol-2-YL)-1-heptanone

Uniqueness

Compared to similar compounds, 6-(1H-Pyrrol-1-YL)-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-B]indol-2-YL)-1-hexanone exhibits unique properties due to its specific hexanone chain length

Properties

Molecular Formula

C21H25N3O

Molecular Weight

335.4 g/mol

IUPAC Name

6-pyrrol-1-yl-1-(1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)hexan-1-one

InChI

InChI=1S/C21H25N3O/c25-21(10-2-1-5-12-23-13-6-7-14-23)24-15-11-20-18(16-24)17-8-3-4-9-19(17)22-20/h3-4,6-9,13-14,22H,1-2,5,10-12,15-16H2

InChI Key

INRIQHQGQZZPHG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1NC3=CC=CC=C23)C(=O)CCCCCN4C=CC=C4

Origin of Product

United States

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